3-Bromostyrene

Catalog No.
S662278
CAS No.
2039-86-3
M.F
C8H7B
M. Wt
183.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromostyrene

CAS Number

2039-86-3

Product Name

3-Bromostyrene

IUPAC Name

1-bromo-3-ethenylbenzene

Molecular Formula

C8H7B

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

KQJQPCJDKBKSLV-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)Br

Canonical SMILES

C=CC1=CC(=CC=C1)Br

Precursor for Organic Synthesis

  • Epoxides

    3-Bromostyrene readily reacts with various peracids to form epoxides, cyclic ethers with three-membered rings. These epoxides serve as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers [].

  • -HT2 Receptor Antagonists

    The presence of the vinyl group allows 3-Bromostyrene to participate in Diels-Alder reactions, a cycloaddition reaction crucial for synthesizing 5-HT2 receptor antagonists. These antagonists play a role in research on various neurological disorders, including schizophrenia and anxiety [].

Enzyme Inhibitor

  • Carbonic Anhydrase: Studies have shown that 3-Bromostyrene can act as a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes like respiration and acid-base balance. This property makes it valuable for research on carbonic anhydrase-related diseases like glaucoma and epilepsy [].

Other Potential Applications

  • Polymers

    Ongoing research explores the potential of 3-Bromostyrene as a building block for the synthesis of functional polymers with unique properties. These polymers may find applications in areas like drug delivery, electronics, and sensor development [].

  • Material Science

    The unique chemical structure of 3-Bromostyrene holds promise for its use in the development of novel materials with specific functionalities. However, this area of research is still in its early stages [].

3-Bromostyrene is an organic compound with the molecular formula C₈H₇Br. It is classified as a brominated derivative of styrene, characterized by the presence of a bromine atom attached to the third carbon of the styrene molecule. This compound appears as a colorless to pale yellow liquid and has notable applications in organic synthesis and materials science. Its structure can be represented as:

text
Br |C6H4-CH=CH2

3-Bromostyrene exhibits properties such as skin and eye irritation, necessitating careful handling in laboratory and industrial settings .

3-Bromostyrene is a flammable liquid and should be handled with appropriate precautions. It is considered a moderate irritant to the skin, eyes, and respiratory system [].

  • Safety Data Sheet (SDS): Sigma-Aldrich, a chemical supplier, provides a detailed Safety Data Sheet (SDS) for 3-Bromostyrene, outlining specific safety measures for handling, storage, and disposal [].
, primarily due to its unsaturated double bond and the reactive bromine atom. Key reactions include:

  • Electrophilic Substitution: The presence of the bromine atom enhances electrophilicity, allowing for further substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The double bond can react with nucleophiles, forming various derivatives.
  • Cross-Coupling Reactions: 3-Bromostyrene can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds .

Several methods exist for synthesizing 3-Bromostyrene:

  • From 3-Bromobenzaldehyde: This method involves the reaction of 3-bromobenzaldehyde with methyltriphenylphosphonium iodide to yield 3-bromostyrene.
  • Bromination of Styrene: Styrene can be brominated using bromine under controlled conditions to selectively yield 3-bromostyrene.
  • Dehydrobromination of Bromostyrenes: Certain brominated styrenes can undergo dehydrobromination to form 3-bromostyrene.

ChemicalBook lists multiple synthetic routes, emphasizing the versatility in producing this compound .

3-Bromostyrene finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Material Science: Used in polymer chemistry for producing specialty polymers and resins.
  • Research: Acts as a reagent in chemical research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 3-Bromostyrene focus on its reactivity with other chemical species. Notably, it can react with various nucleophiles and electrophiles, leading to diverse products. Studies have shown that it can interact with halogenated compounds to form complex structures, which may exhibit unique properties beneficial for material applications .

Several compounds share structural similarities with 3-Bromostyrene. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesUnique Aspects
StyreneC₈H₈Basic vinyl compoundNo halogen substitution
4-BromostyreneC₈H₇BrBromine at para positionDifferent regioselectivity
β-BromostyreneC₈H₇BrDouble bond position differsIsomeric form with distinct reactivity
2-BromostyreneC₈H₇BrBromine at ortho positionAffects sterics and electronic properties

While all these compounds share a common styrenic backbone, the positioning of the bromine atom significantly influences their chemical reactivity and potential applications .

XLogP3

3.4

UNII

6XE3SF241Y

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2039-86-3

Wikipedia

3-bromostyrene

Dates

Modify: 2023-08-15

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